5-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine
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Overview
Description
5-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a compound belonging to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under microwave irradiation, which offers a solvent- and catalyst-free method, resulting in high yields and environmentally benign conditions . The reaction conditions are generally mild, and the process is relatively fast and clean.
Industrial Production Methods
For industrial production, the same synthetic route can be scaled up. The use of microwave-assisted synthesis is advantageous due to its efficiency and reduced environmental impact. Additionally, solid support catalysts such as Al2O3 and TiCl4 can be employed to further optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral and antibacterial agent.
Medicine: Explored for its anticancer properties and as a potential treatment for tuberculosis.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application, such as antiviral or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative containing the imidazo[1,2-a]pyridine scaffold.
Alpidem: An anxiolytic with a similar structure.
Saripidem: Another anxiolytic with related chemical properties.
Uniqueness
5-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and biological activity. This structural feature distinguishes it from other imidazo[1,2-a]pyridine derivatives and contributes to its diverse range of applications.
Properties
Molecular Formula |
C15H11F3N2 |
---|---|
Molecular Weight |
276.26 g/mol |
IUPAC Name |
5-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H11F3N2/c1-10-4-2-7-14-19-13(9-20(10)14)11-5-3-6-12(8-11)15(16,17)18/h2-9H,1H3 |
InChI Key |
FHHOKLXSDAQSLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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